molecular formula C12H10BrNO B13404166 1-(3-Bromophenyl)-5-methylpyridin-2-one

1-(3-Bromophenyl)-5-methylpyridin-2-one

Katalognummer: B13404166
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: MCAAQJLJBILPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromophenyl)-5-methylpyridin-2-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a pyridinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-5-methylpyridin-2-one can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques to enhance reaction rates and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromophenyl)-5-methylpyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl or pyridinone rings.

Wirkmechanismus

The mechanism of action of 1-(3-Bromophenyl)-5-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Bromophenyl)-2-pyridinone: Similar structure but lacks the methyl group on the pyridinone ring.

    1-(4-Bromophenyl)-5-methylpyridin-2-one: Similar structure but with the bromine atom in the para position on the phenyl ring.

    1-(3-Chlorophenyl)-5-methylpyridin-2-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(3-Bromophenyl)-5-methylpyridin-2-one is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

1-(3-bromophenyl)-5-methylpyridin-2-one

InChI

InChI=1S/C12H10BrNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3

InChI-Schlüssel

MCAAQJLJBILPBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.